

"Methyl 3,4-diamino-2-methoxybenzoate" CAS number 538372-37-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3,4-diamino-2-methoxybenzoate

Cat. No.: B048756

[Get Quote](#)

An In-depth Technical Guide to **Methyl 3,4-diamino-2-methoxybenzoate** (CAS 538372-37-1): A Versatile Scaffolding Intermediate in Contemporary Drug Discovery

Abstract

Methyl 3,4-diamino-2-methoxybenzoate, identified by CAS number 538372-37-1, is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern, featuring an ortho-phenylenediamine moiety constrained by methoxy and methyl ester groups, positions it as a valuable and versatile building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its physicochemical properties, propose a rational synthetic pathway with detailed mechanistic insights, and delve into its critical applications as a scaffold in the design of targeted therapeutics, particularly kinase inhibitors. The document is structured to provide not just data, but a field-proven perspective on the strategic utilization of this key intermediate.

Compound Identification and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. This section consolidates the key identifiers and

physicochemical data for **Methyl 3,4-diamino-2-methoxybenzoate**.

Nomenclature and Chemical Identifiers

The compound is systematically identified by several nomenclature and registry systems, ensuring unambiguous recognition in global databases and literature.

Identifier	Value	Source
CAS Number	538372-37-1	[1] [2] [3]
IUPAC Name	methyl 3,4-diamino-2-methoxybenzoate	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₃	[1] [2] [3]
Molecular Weight	196.20 g/mol	[1] [3]
Canonical SMILES	COC1=C(C=CC(=C1N)N)C(=O)OC	[1] [3]
InChI Key	RWEQERJJDQFUDV-UHFFFAOYSA-N	[1]

Physicochemical and Spectroscopic Properties

The physical properties of the compound dictate its handling, reaction conditions, and purification strategies. While extensive experimental data is not widely published, a combination of predicted and available data provides a working profile.

Property	Value	Notes
Physical State	Solid (Predicted)	Based on related structures.
Boiling Point	408.6 ± 40.0 °C	Predicted value. [4]
Density	1.258 ± 0.06 g/cm ³	Predicted value. [4]
Monoisotopic Mass	196.08479225 Da	Computed by PubChem. [1]
Predicted XlogP	0.4	A measure of lipophilicity. [1]

Spectroscopic Profile: Experimental spectra for **Methyl 3,4-diamino-2-methoxybenzoate** are not readily available in public repositories. However, its structure allows for a confident prediction of its key spectroscopic features:

- ¹H NMR: Protons on the aromatic ring would appear as distinct doublets or multiplets in the aromatic region. The methoxy (-OCH₃) and ester (-COOCH₃) groups would each produce sharp singlets in the upfield region (typically ~3.8-4.0 ppm). The two amine (-NH₂) groups would present as broad singlets, the chemical shift of which would be dependent on solvent and concentration.
- ¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (~166 ppm). Aromatic carbons would resonate in the typical 110-150 ppm range, with those bonded to oxygen and nitrogen showing characteristic shifts. The two methoxy carbons would appear upfield (~52-60 ppm).
- IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine groups (~3300-3500 cm⁻¹), C=O stretching from the ester group (~1700-1725 cm⁻¹), C-O stretching from the ether and ester linkages, and C=C stretching from the aromatic ring.
- Mass Spectrometry: The predicted monoisotopic mass is 196.0848 Da.^[5] Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 197.0921.

Synthesis and Mechanistic Considerations

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost-benefit analysis. A plausible and efficient synthetic route can be designed starting from a readily available precursor.

Proposed Synthetic Workflow

A logical approach involves the nitration of a substituted benzoic acid followed by a selective reduction. This multi-step process leverages standard, well-understood organic transformations.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Methyl 3,4-diamino-2-methoxybenzoate**.

Step-by-Step Experimental Protocol

Step 1: Dinitration of Methyl 2-methoxy-3-nitrobenzoate

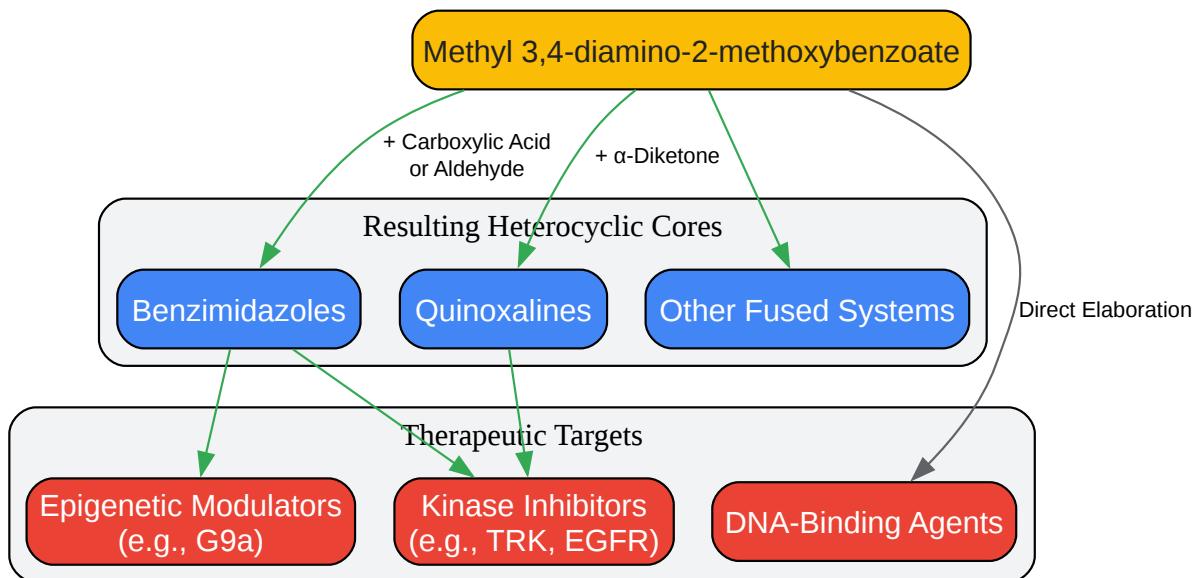
- To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add Methyl 2-methoxy-3-nitrobenzoate.
- Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring progress by TLC.
- Pour the reaction mixture carefully onto crushed ice, causing the dinitrated product to precipitate.
- Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Causality Insight: The methoxy group is an ortho-, para-director. In the starting material, the position ortho to the methoxy group is blocked, and the position para is occupied by the nitro group. The second nitration is therefore directed to the available ortho position (C4), facilitated by the electron-donating nature of the methoxy group.

Step 2: Reduction of Methyl 2-methoxy-3,4-dinitrobenzoate

- Suspend the dinitrated intermediate in a solvent such as ethanol or ethyl acetate.
- Add a reducing agent. A common and effective choice is iron powder with ammonium chloride in aqueous ethanol, or catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Heat the mixture to reflux (for Fe/NH₄Cl) or stir under H₂ pressure (for Pd/C) until the reaction is complete (monitored by TLC).

- If using iron, filter the hot solution to remove iron salts. If using Pd/C, filter through celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure **Methyl 3,4-diamino-2-methoxybenzoate**.


Trustworthiness & Validation: This reduction protocol is self-validating. The disappearance of the nitro starting material and the appearance of a more polar product on a TLC plate provides a real-time reaction check. The final product's identity and purity would be confirmed by the spectroscopic methods outlined in Section 1.2, ensuring the desired transformation has occurred.

Applications in Medicinal Chemistry and Drug Discovery

The true value of **Methyl 3,4-diamino-2-methoxybenzoate** lies in its utility as a scaffold for building molecules with therapeutic potential. The ortho-phenylenediamine core is a privileged substructure in medicinal chemistry.

A Gateway to Biologically Active Heterocycles

The adjacent amine groups are poised for cyclization reactions with a variety of dielectrophiles to form fused heterocyclic systems. This makes the compound a key starting material for libraries of potential drug candidates.

[Click to download full resolution via product page](#)

Caption: Elaboration of the core scaffold into diverse, biologically relevant heterocycles.

Case Study: Scaffolding for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology. Many successful inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The structure of **Methyl 3,4-diamino-2-methoxybenzoate** is particularly well-suited for this purpose.

- **TRK Inhibitors:** The neurotrophic receptor tyrosine kinases (TRKs) are targets in various cancers. The development of next-generation pan-TRK inhibitors often involves complex heterocyclic scaffolds that can be derived from ortho-phenylenediamine precursors.^[6]
- **EGFR Inhibitors:** Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR), is based on a quinazoline core.^{[7][8]} The synthesis of such quinazolines can be accomplished from appropriately substituted aminobenzoates, highlighting the utility of this compound class in accessing established pharmacophores.^{[7][8]}
- **G9a Inhibitors:** In the field of epigenetics, inhibitors of the G9a histone methyltransferase, such as BIX-01294, are based on a quinazoline scaffold, further demonstrating the broad

applicability of heterocycles derived from ortho-diamino aromatics.[\[9\]](#)

The methoxy group at the 2-position provides a crucial steric and electronic handle. It can orient substituents towards or away from key binding regions within an enzyme's active site, serving as a "linchpin" for optimizing potency and selectivity.

Other Reported Applications

Beyond kinase inhibition, **Methyl 3,4-diamino-2-methoxybenzoate** has been cited as a reactant in the synthesis of DNA-binding oligomers, indicating its utility in the field of chemical biology and diagnostics.[\[10\]](#)

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a hazard assessment can be made based on its functional groups and data from closely related chemicals.

- Hazard Assessment: Aromatic amines can be skin and respiratory sensitizers. The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[\[11\]](#)
- Recommended Handling:
 - Use in a well-ventilated area or a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[\[11\]](#)
 - Avoid breathing dust.[\[11\]](#)
 - Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from oxidizing agents.

Conclusion

Methyl 3,4-diamino-2-methoxybenzoate (CAS 538372-37-1) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its densely functionalized structure provides a robust and versatile platform for accessing a wide range of high-value heterocyclic scaffolds. The strategic placement of its diamino, methoxy, and ester functionalities makes it an ideal starting point for constructing targeted libraries against critical disease targets, most notably protein kinases. By understanding its properties, synthesis, and reactivity, researchers can fully leverage this powerful building block to accelerate the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3,4-diamino-2-methoxybenzoate | C9H12N2O3 | CID 12097753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 538372-37-1 CAS MSDS (Benzoic acid, 3,4-diamino-2-methoxy-, methyl ester (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. appchemical.com [appchemical.com]
- 4. Benzoic acid, 3,4-diamino-2-methoxy-, methyl ester (9CI) CAS#: 538372-37-1 [m.chemicalbook.com]
- 5. PubChemLite - Methyl 3,4-diamino-2-methoxybenzoate (C9H12N2O3) [pubchemlite.lcsb.uni.lu]
- 6. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theclinivex.com [theclinivex.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. ["Methyl 3,4-diamino-2-methoxybenzoate" CAS number 538372-37-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048756#methyl-3-4-diamino-2-methoxybenzoate-cas-number-538372-37-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com